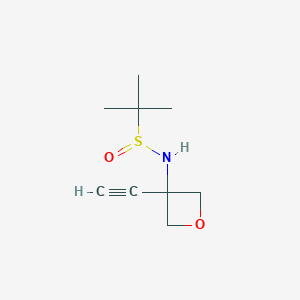

N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide” is an organic compound containing an oxetane ring and a sulfinamide group. Oxetanes are four-membered cyclic ethers and sulfinamides are functional groups containing a sulfur atom bonded to two oxygen atoms and an amine group .

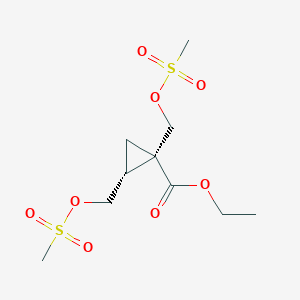

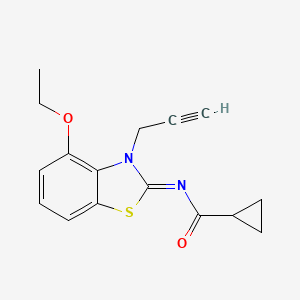

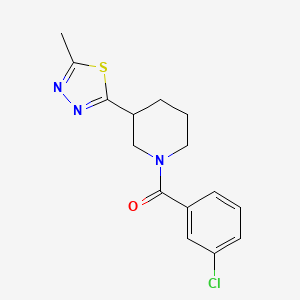

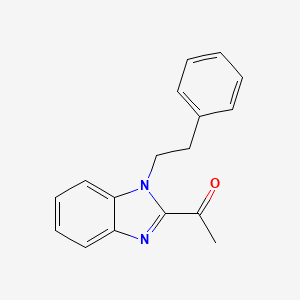

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxetane ring, an ethynyl group, a propane structure, and a sulfinamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of an oxetane ring could influence the compound’s reactivity and stability . The sulfinamide group could also influence the compound’s acidity and basicity .Applications De Recherche Scientifique

Microbial Transformation in Environmental Samples

Research by Nödler et al. (2012) discusses the transformation of sulfamethoxazole, a sulfonamide antibiotic, under denitrifying conditions, highlighting the environmental persistence and transformation of similar compounds. This study underscores the importance of understanding the environmental behavior of sulfonamide derivatives, which may share structural similarities or transformation pathways with N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide (Nödler, Licha, Barbieri, & Pérez, 2012).

Catalytic Reactions and Chemical Synthesis

Xia et al. (2016) explored the copper(II)-catalyzed remote sulfonylation of aminoquinolines, demonstrating the use of sodium sulfinates in producing environmentally friendly byproducts. This research could provide insights into catalytic processes involving sulfinamide derivatives for the synthesis of complex organic compounds (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016).

Sulfur-Nitrogen Chemistry Developments

Davis's review (2006) on sulfur-nitrogen chemistry, including sulfinimines and N-sulfonyloxaziridines, provides a comprehensive overview of the synthesis and applications of sulfur-nitrogen compounds. This research could illuminate the chemical properties and potential applications of N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide in synthesizing biologically active compounds (Davis, 2006).

Antimicrobial Paints Utilizing N-Halamine

Kocer (2012) describes the development of N-halamine-based antimicrobial paints, emphasizing the potential for incorporating sulfinamide derivatives into materials to confer antimicrobial properties. This application showcases the versatility of sulfinamide chemistry in creating functional materials for long-term disinfection (Kocer, 2012).

Chiral Separation and Pharmaceutical Applications

Zeng, Wen, Xiang, & Zhang (2018) studied the chromatographic enantioseparation of chiral sulfinamide derivatives, highlighting the importance of sulfinamides in medicinal chemistry for developing chiral drugs. This research points to the potential pharmaceutical applications of N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide in producing enantiomerically pure compounds (Zeng, Wen, Xiang, & Zhang, 2018).

Mécanisme D'action

Target of Action

The targets of a compound depend on its structure and functional groups. For instance, oxetane derivatives are known to interact with various enzymes and receptors in the body . .

Mode of Action

The mode of action of a compound refers to how it affects its target to produce a therapeutic effect or biological response. This typically involves binding to a target molecule and modulating its activity .

Biochemical Pathways

The compound may be involved in various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could potentially alter the pathway’s function .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors such as solubility, stability, and molecular size can influence these processes .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting a disease-causing microorganism to reducing inflammation or relieving pain .

Action Environment

The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, certain drugs are more effective in acidic environments, while others work better in alkaline conditions .

Propriétés

IUPAC Name |

N-(3-ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S/c1-5-9(6-12-7-9)10-13(11)8(2,3)4/h1,10H,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIVYWOLPVBMOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC1(COC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline](/img/structure/B2948001.png)

![4-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2948007.png)

![{[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide](/img/structure/B2948008.png)

![1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2948011.png)

![6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2948012.png)

![4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2948015.png)

![2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2948021.png)